molecular formula C14H19ClN2O3S B4510215 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4510215
M. Wt: 330.8 g/mol
InChI Key: VYAQKLSVSFYLFN-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, such as neurological disorders and infections.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-21(19,20)10-14(13)18/h1-4,13-14,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAQKLSVSFYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

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